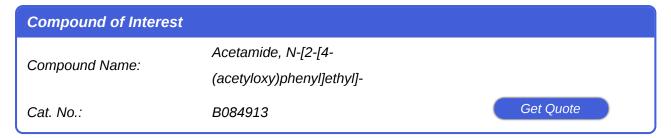


Solubility of N,O-Diacetyltyramine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,O-Diacetyltyramine in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for N,O-Diacetyltyramine has been publicly reported. This document serves to provide the available physicochemical properties of the compound and outlines a detailed, standardized experimental protocol for researchers to determine its solubility in various organic solvents. The provided methodology, based on the reliable shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is designed to yield accurate and reproducible solubility data, which is crucial for applications in drug development, formulation, and chemical synthesis.

Introduction

N,O-Diacetyltyramine, a diacetylated derivative of the biogenic amine tyramine, is a compound of interest in medicinal chemistry and pharmacology. Understanding its solubility in different organic solvents is a critical prerequisite for its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility significantly influences a compound's bioavailability, dissolution rate, and overall suitability as a potential therapeutic agent. This guide provides a framework for researchers to systematically determine the solubility of N,O-Diacetyltyramine.



Physicochemical Properties of N,O-Diacetyltyramine

While quantitative solubility data is unavailable, some key physicochemical properties of N,O-Diacetyltyramine have been identified and are summarized in Table 1.

Table 1: Physicochemical Properties of N,O-Diacetyltyramine

Property	Value	Source
CAS Number	14383-56-3	[1][2][3][4]
Molecular Formula	C12H15NO3	[2]
Molecular Weight	221.3 g/mol	
Appearance	Solid	_
Purity	>70.00% (sample specific)	_
Storage	Store at -20°C	_
Water Solubility	No data available	_
log10WS (water solubility in mol/L)	No data available	_

Experimental Protocol for Solubility Determination

The following protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of N,O-Diacetyltyramine in a given organic solvent. This method is widely accepted for its reliability and accuracy.

Materials and Equipment

- N,O-Diacetyltyramine (solid)
- Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)
- Analytical balance
- Vials with screw caps



- · Constant temperature shaker or incubator
- Syringe filters (0.45 μm or smaller)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- HPLC column (e.g., C18)
- Mobile phase for HPLC

Procedure

- · Preparation of Saturated Solution:
 - Add an excess amount of solid N,O-Diacetyltyramine to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).
 - Shake the vials for a sufficient duration to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.



- Immediately filter the sample through a syringe filter (e.g., 0.45 μm) into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
- · Sample Preparation for Analysis:
 - Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- · Quantitative Analysis by HPLC:
 - Prepare a series of standard solutions of N,O-Diacetyltyramine of known concentrations in the same solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
 - Inject the diluted sample solution into the HPLC system and record the peak area.
 - Using the calibration curve, determine the concentration of N,O-Diacetyltyramine in the diluted sample.
- Calculation of Solubility:
 - Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - The resulting value is the solubility of N,O-Diacetyltyramine in the specific organic solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N,O-Diacetyltyramine.





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Caption: Experimental workflow for determining the solubility of N,O-Diacetyltyramine.

Conclusion

While direct quantitative solubility data for N,O-Diacetyltyramine in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, scientists and drug development professionals can accurately and reliably determine the solubility of N,O-Diacetyltyramine. This data will be invaluable for advancing research and development involving this compound.

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